An In-depth Technical Guide to Fmoc-His(3-Me)-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Fmoc-His(3-Me)-OH for Researchers and Drug Development Professionals
Introduction: Nα-Fmoc-Nτ-methyl-L-histidine, commonly referred to as Fmoc-His(3-Me)-OH, is a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS). Its unique 3-methyl modification on the imidazole ring of the histidine side chain offers distinct advantages in peptide and drug development, particularly in creating peptide analogs with tailored properties. This guide provides a comprehensive overview of the chemical and physical properties of Fmoc-His(3-Me)-OH, detailed experimental protocols for its use in SPPS, and insights into its applications.
Core Properties of Fmoc-His(3-Me)-OH
Fmoc-His(3-Me)-OH is a white to off-white solid powder. The 3-methyl group on the imidazole ring serves as a permanent protecting group, preventing side reactions at this position and potentially influencing the peptide's final conformation and biological activity.[1]
Chemical and Physical Data
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁N₃O₄ | [1] |
| Molecular Weight | 391.43 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Melting Point | 178-180 °C | [2] |
| Optical Rotation | [α]²⁰/D = -5 ± 2° (c=1 in 2N HCl) | [1] |
| Solubility | Soluble in DMF and DMSO.[3] | [3] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-His(3-Me)-OH
The incorporation of Fmoc-His(3-Me)-OH into a peptide sequence follows the standard Fmoc-SPPS workflow. However, special considerations are necessary due to the nature of the histidine residue, which is prone to racemization.[4] The permanent 3-methyl group can help mitigate some side reactions but does not eliminate the risk of epimerization at the alpha-carbon during activation.
Experimental Protocols
1. Resin Preparation and Swelling:
-
Resin Selection: Rink amide resin is commonly used for the synthesis of peptide amides, while Wang or 2-chlorotrityl chloride resins are suitable for peptides with a C-terminal carboxylic acid. The choice of resin depends on the desired C-terminal functionality and the required cleavage conditions.
-
Procedure:
-
Weigh the desired amount of resin into a reaction vessel.
-
Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[5]
-
Drain the DMF.
-
2. Fmoc Deprotection:
-
Reagent: A 20% solution of piperidine in DMF is the standard reagent for Fmoc group removal.[6]
-
Procedure:
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate the mixture for 5-20 minutes at room temperature. The reaction can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.[6]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[5]
-
3. Coupling of Fmoc-His(3-Me)-OH:
The choice of coupling reagent and conditions is critical to ensure high coupling efficiency and minimize racemization.[4]
-
Recommended Coupling Reagents:
-
HBTU/DIPEA or HATU/DIPEA: These are highly efficient coupling reagents. Pre-activation of the Fmoc-His(3-Me)-OH is recommended to avoid side reactions with the free amine on the resin.[7]
-
DIC/HOBt or DIC/OxymaPure: This combination is known to reduce racemization, especially for sensitive amino acids like histidine.[4]
-
-
Procedure (using HBTU/DIPEA):
-
Dissolve Fmoc-His(3-Me)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution to achieve a basic pH.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test.[5]
-
After a negative ninhydrin test, drain the coupling solution and wash the resin with DMF (3-5 times).
-
4. Peptide Chain Elongation:
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
5. Cleavage and Final Deprotection:
-
Cleavage Cocktail: A standard cleavage cocktail for peptides synthesized on Rink amide or Wang resins is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water. A common ratio is 95:2.5:2.5 (TFA:TIS:H₂O).
-
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Minimizing Racemization
Histidine is particularly susceptible to racemization during the activation step of coupling.[4] The imidazole ring's π-nitrogen can act as a base, abstracting the α-proton and leading to epimerization.[8] While the 3-methyl group in Fmoc-His(3-Me)-OH blocks one of the imidazole nitrogens, the risk of racemization remains.
Strategies to Minimize Racemization:
-
Use of Additives: Incorporating 1-hydroxybenzotriazole (HOBt) or its analogues like OxymaPure with carbodiimide coupling agents (e.g., DIC) can suppress racemization.[4]
-
Avoid Prolonged Pre-activation: Extended pre-activation times, especially with highly basic conditions, can increase the extent of racemization.[4]
-
Lower Temperatures: Performing the coupling reaction at a lower temperature can sometimes reduce the rate of racemization, although it may also slow down the coupling reaction.
A study on the closely related Fmoc-His(3-Bum)-OH showed that with TBTU/DIPEA activation, the level of the D-enantiomer was below the detection limit, indicating minimal racemization under these conditions.[2]
Analytical Characterization and Purification
Analytical HPLC:
-
Purpose: To assess the purity of the crude peptide and to monitor the purification process.
-
Typical Conditions: A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA. Detection is typically performed at 214 nm and 280 nm.[9]
Mass Spectrometry:
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Techniques: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are standard methods.[10][11]
Purification:
-
Method: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[12]
-
Procedure: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or DMF) and injected onto a preparative C18 column. A shallow gradient of acetonitrile in water (both with 0.1% TFA) is used to separate the target peptide from impurities. Fractions are collected and analyzed by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized.
Applications in Research and Drug Development
The incorporation of 3-methylhistidine into peptides can significantly alter their biological properties.
-
Enhanced Stability: The methyl group can protect the imidazole ring from enzymatic degradation, potentially increasing the in vivo half-life of the peptide.
-
Modified Receptor Binding: The altered steric and electronic properties of the 3-methylhistidine side chain can modulate the binding affinity and selectivity of the peptide for its target receptor.
-
Probing Structure-Activity Relationships: By systematically replacing histidine with 3-methylhistidine, researchers can investigate the role of the imidazole tautomeric state and hydrogen bonding capacity in the peptide's biological activity.[13]
-
Development of Novel Therapeutics: Fmoc-His(3-Me)-OH is a valuable building block for the synthesis of peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles.[1] For example, peptides containing 3-methylhistidine have been investigated for their vasodilating effects and as inhibitors of intracellular calcium ion concentration.[3]
Visualizing Workflows and Relationships
SPPS Workflow
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Racemization Pathway of Histidine
Caption: Simplified pathway of histidine racemization during peptide coupling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 9. HPLC Separation of 1-Methylhistidine and 3-Methylhistidine on Primesep 200 | SIELC Technologies [sielc.com]
- 10. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. bachem.com [bachem.com]
- 13. N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
